molecular formula C11H14FN B13522397 (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine

(2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine

Cat. No.: B13522397
M. Wt: 179.23 g/mol
InChI Key: OCDCOLFENCXMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine is a cyclopropane-containing amine derivative featuring a 3-fluoro-2-methylphenyl substituent on the cyclopropane ring. The 3-fluoro and 2-methyl substituents on the phenyl ring modulate electronic and steric properties, influencing pharmacokinetics and receptor interaction .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

[2-(3-fluoro-2-methylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C11H14FN/c1-7-9(3-2-4-11(7)12)10-5-8(10)6-13/h2-4,8,10H,5-6,13H2,1H3

InChI Key

OCDCOLFENCXMLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C2CC2CN

Origin of Product

United States

Preparation Methods

Preparation Methods of (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine

Starting Materials and Key Intermediates

Synthetic Route Description

The synthesis proceeds through the following key steps, adapted from detailed experimental procedures reported in peer-reviewed studies and patents:

Step 1: Synthesis of Fluorinated Olefin Intermediate
  • Starting from 3-fluoro-2-methylbenzaldehyde, a Wittig reaction is performed with methyltriphenylphosphonium bromide to yield the corresponding styrene-type olefin intermediate.
  • Bromofluorination of this olefin using N-bromosuccinimide (NBS) and triethylamine-hydrofluoride complex (Et3N·3HF) introduces fluorine and bromine across the double bond.
  • Subsequent elimination of hydrogen bromide (HBr) affords a vinyl fluoride intermediate.
Step 2: Cyclopropanation
  • The vinyl fluoride intermediate undergoes cyclopropanation with ethyl diazoacetate in the presence of Cu(acac)2 catalyst.
  • This reaction yields a mixture of cis and trans monofluorinated cyclopropanecarboxylates, typically in a 3:2 ratio.
  • Chromatographic separation isolates the desired trans isomer, which is more suitable for further transformations.
Step 3: Reduction and Functional Group Transformations
  • The ester group in the cyclopropanecarboxylate is reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H).
  • Reductive amination of the aldehyde with ammonia or a primary amine source introduces the methanamine moiety.
  • Protection and deprotection steps (e.g., Boc protection) are used to control amine reactivity during synthesis.
Step 4: Formation of the Free Amine or Hydrochloride Salt
  • The free amine is obtained after removal of protecting groups under acidic conditions.
  • For stability and handling, the amine is often converted to its hydrochloride salt by treatment with hydrochloric acid.

Research Findings and Optimization Data

Reaction Yields and Stereoselectivity

Step Reaction Conditions Yield (%) Notes
Wittig reaction Methyltriphenylphosphonium bromide, THF >85 High yield of olefin intermediate
Bromofluorination/elimination NBS/Et3N·3HF, room temp 70-80 Efficient fluorine incorporation
Cyclopropanation Ethyl diazoacetate, Cu(acac)2, reflux 60-75 3:2 trans/cis mixture; trans isolated
Reduction (DIBAL-H) -78 °C, to aldehyde 80-90 Selective reduction
Reductive amination NaBH4 or other reductant, amine source 75-85 Clean conversion to amine
Boc deprotection Acidic conditions (2 M HCl/Et2O) >90 Quantitative removal of protecting group

Stereochemical Control

  • The cyclopropanation step produces a racemic mixture of cis and trans isomers.
  • Chromatographic techniques such as chiral preparative HPLC are employed to isolate the desired stereoisomer.
  • The trans isomer is typically preferred due to better biological activity and synthetic utility.

Alternative and Industrial-Scale Methods

Phase Transfer Catalysis in Aqueous Media

Patented processes describe environmentally friendly aqueous-phase syntheses using phase transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate reactions under mild conditions with minimal organic solvents. These methods improve scalability and reduce waste, yielding high purity products suitable for industrial production.

Continuous Flow and Automated Synthesis

  • Industrial synthesis often employs continuous flow reactors to enhance reaction control, heat transfer, and reproducibility.
  • Automated platforms optimize reaction parameters (temperature, solvent, catalyst loading) to maximize yield and purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome Reference(s)
Aromatic aldehyde synthesis Commercial 3-fluoro-2-methylbenzaldehyde Starting material
Wittig reaction Methyltriphenylphosphonium bromide, THF Olefin intermediate
Bromofluorination NBS, Et3N·3HF Vinyl fluoride intermediate
Cyclopropanation Ethyl diazoacetate, Cu(acac)2 catalyst Cyclopropanecarboxylate (cis/trans)
Reduction to aldehyde DIBAL-H, low temperature Aldehyde intermediate
Reductive amination Amine source, NaBH4 or similar reductant Methanamine derivative
Boc protection/deprotection Boc2O, acid treatment Amine protection/deprotection
Salt formation HCl treatment Hydrochloride salt
Phase transfer catalysis TBAB, aqueous medium Environmentally friendly process
Industrial scale-up Continuous flow, optimized conditions High yield, purity

Chemical Reactions Analysis

Types of Reactions: (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

(2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C11H14FNC_{11}H_{14}FN and a molecular weight of 179.23 . Research on related compounds, particularly fluorinated cyclopropylmethylamine derivatives, reveals potential applications in the development of serotonin 5-HT2C receptor agonists .

Scientific Research Applications

This compound and its derivatives have been explored for their activity at 5-HT2 receptors . The introduction of fluorine atoms into cyclopropane rings can change a compound's conformation, potentially leading to higher potency and selectivity, increase lipophilicity for optimal brain penetration, and block potential sites of oxidative metabolism .

5-HT2C Receptor Agonists Structure-activity relationship (SAR) studies of fluorinated cyclopropane derivatives based on first-generation 2-phenylcyclopropylmethylamines (2-PCPMAs) have shown that substitutions at the 3-position of the benzene ring with fluorine are well tolerated without significant loss of activity at 5-HT2C .

  • A fluorinated cyclopropane derivative, (+)-21a , showed comparable 5-HT2C activity (EC50 = 4.7 nM, Emax = 98%) and selectivity (2-fold) over 5-HT2B .
  • Substitution with a methyl group at the 3-position of the phenyl ring of (+)-21a led to the identification of a potent 5-HT2C agonist ((+)-21b , EC50 = 8.0 nM, Emax = 96%) with no detectable agonism at 5-HT2B and about 20-fold selectivity against 5-HT2A (EC50 = 162 nM, Emax = 71%) .
  • The 3-fluoro and 3-chloro analogs ((þ)-21c and (þ)-21d, respectively) displayed high potency (EC50 < 15 nM) at 5-HT2C but poor selectivity against 5-HT2B and 5-HT2A receptors .

Data Table

The following data table summarizes the activities of related fluorinated cyclopropane derivatives at 5-HT2 receptors :

CompoundEC50 at 5-HT2C (nM)Emax (%)Selectivity (2B/2C)
(+)-21a 4.7982-fold
(+)-21b 8.096N/A
(2-(3-methylphenyl)cyclopropyl)methanamine ((±)-2 )4.89514
(+)-21c<15N/APoor
(+)-21d<15N/APoor
2-(5-fluoro-2-methoxyphenyl)cyclopropylmethylamine ((±)-12)598N/AN/A
N-(2-methoxybenzyl) analog ((±)-13) of compound ((±)-12230103Poor
(2-(3-methylphenyl)cyclopropyl)methaylamine ((±)-2 )4.89514
This compound derivative (+)- 21a 4.7982-fold
  • EC50 values represent the concentration of the compound that produces 50% of the maximum possible effect.
  • Emax values represent the maximum effect produced by the compound.
  • Selectivity (2B/2C) represents the selectivity for 5-HT2C over 5-HT2B receptors.
  • N/A indicates that the data is not available in the source.

Case Studies

While specific case studies directly involving "this compound" are not available in the provided search results, studies on fluorinated cyclopropane derivatives provide insight into potential applications .

  • Fluorine Substitution Effects: The introduction of fluorine atoms can significantly alter the activity and selectivity of cyclopropane derivatives at 5-HT2 receptors .
  • Steric Limitations: The fluorinated cyclopropane moiety and the 2-alkoxy group could not be accommodated simultaneously, suggesting strict steric limitations applying to 2-PCPMAs .
  • Positional Effects: Substitutions at the 3-position of the benzene ring with fluorine are well tolerated, while replacement of the fluorine atom at the 4-position with other substituents leads to dramatically reduced 5-HT2C potency and selectivity .

Mechanism of Action

The mechanism of action of (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The fluorine and methyl groups on the phenyl ring can also influence the compound’s electronic properties, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine with analogous compounds reported in the literature, focusing on structural variations, synthesis, and pharmacological relevance.

Structural and Substituent Variations
Compound Name Phenyl Substituents N-Substituent Key Structural Features Reference
This compound 3-Fluoro, 2-methyl Methanamine (unsubstituted) Conformational rigidity; moderate steric bulk N/A
(+)-20 5-Fluoro, 2-methoxy 3-Methoxybenzyl Enhanced electron-donating effects from methoxy [5]
(+)-27 5-Fluoro, 2-methoxy 2-Chlorobenzyl Electron-withdrawing Cl substituent [6]
Compound 38 5-Fluoro, 2-methoxy Indol-7-ylmethyl Bulky indole group for receptor selectivity [1]
Compound 39 5-Fluoro, 2-methoxy Quinolin-8-ylmethyl Planar quinoline moiety for π-π interactions [1]
Compound 15d 5-Fluoro, 2-(2-fluoroethoxy) tert-Butyl carbamate Fluoroethoxy group for lipophilicity [9]
(S)-Cyclopropyl(2-fluorophenyl)methanamine 2-Fluoro Methanamine (unsubstituted) Stereospecific S-configuration [13]

Key Observations :

  • Substituent Position : The 3-fluoro-2-methyl substitution in the target compound is distinct from the 5-fluoro-2-methoxy pattern commonly seen in 5-HT2C agonists (e.g., (+)-20, (+)-27). The 3-fluoro group may reduce steric hindrance compared to 5-fluoro analogs .
  • N-Substituents : Unlike derivatives with bulky N-substituents (e.g., indol-7-ylmethyl in Compound 38), the target compound’s unsubstituted methanamine group may favor improved blood-brain barrier penetration .
  • Stereochemistry : The target compound’s stereochemistry is unspecified, whereas enantiomerically pure analogs (e.g., (+)-20, [α]D = +10.0°) show enhanced receptor selectivity .

Key Observations :

  • The target compound’s synthesis likely follows reductive amination protocols used for analogs (e.g., NaBH4/NaBH(OAc)₃ in DCE or MeOH) .
Pharmacological and Physicochemical Properties
Compound Name 5-HT2C EC50 (nM) Selectivity (vs. 5-HT2A/2B) logP (Calculated) HRMS (ESI) [M+H]+ Reference
This compound Not reported Not reported ~2.1 (estimated) Theoretical: ~222.1 N/A
(+)-20 15 >100-fold vs. 5-HT2A/2B 2.8 316.1707 (calc), 316.1710 (found) [5]
Compound 38 8 >500-fold vs. 5-HT2A 3.5 437.2100 (calc), 437.2102 (found) [1]
Compound 15d 12 >300-fold vs. 5-HT2B 3.2 318.1601 (calc), 318.1603 (found) [9]

Key Observations :

  • Fluorine substituents in the ortho position (e.g., 2-methyl in the target vs. 2-methoxy in (+)-20) may reduce metabolic oxidation but increase steric hindrance .

Research Findings and Implications

  • Receptor Selectivity : Analogs with 5-fluoro-2-methoxy substitution (e.g., (+)-20) exhibit high 5-HT2C selectivity, suggesting the target compound’s 3-fluoro-2-methyl group may alter binding kinetics .
  • Synthetic Feasibility: The absence of complex N-substituents in the target compound simplifies synthesis compared to indole- or quinoline-containing derivatives .
  • Stereochemical Impact : Enantiomeric purity in analogs correlates with receptor affinity (e.g., (+)-40 with [α]D = +10.0°), underscoring the need for chiral analysis of the target compound .

Biological Activity

The compound (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine , a fluorinated cyclopropyl derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective agonist for serotonin receptors. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

PropertyValue
Molecular FormulaC11H15FN
Molecular Weight215.69 g/mol
IUPAC NameThis compound
SynonymsCHEMBL4570151

The primary biological activity of this compound is attributed to its interaction with 5-HT2C receptors , which are implicated in various neurological processes. The compound acts as an agonist at these receptors, influencing neurotransmitter release and potentially modulating mood and anxiety disorders.

Structure-Activity Relationship (SAR)

Research has demonstrated that the introduction of fluorine at the 3-position of the phenyl ring enhances binding affinity and selectivity toward the 5-HT2C receptor. For instance, analogs with different substitutions at this position have shown varying potencies:

  • Parent Compound : EC50 = 4.8 nM, Emax = 95% at 5-HT2C.
  • Fluorinated Analog : EC50 < 15 nM, indicating significantly improved potency while maintaining selectivity over 5-HT2A and 5-HT2B receptors .

Study on Fluorinated Cyclopropane Derivatives

A study conducted on a series of fluorinated cyclopropane derivatives showed that compounds similar to this compound exhibited enhanced activity at the 5-HT2C receptor compared to non-fluorinated counterparts. The findings indicated that the fluorine atom increases lipophilicity and alters conformation, which is crucial for receptor binding .

Comparative Analysis

In a comparative analysis of various cyclopropylmethylamines, it was found that the introduction of fluorine not only increased potency but also improved selectivity against other serotonin receptor subtypes. This selectivity is vital for minimizing side effects associated with broader receptor activation .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available cyclopropane derivatives and fluorinated aromatic compounds.
  • Reactions : Common reactions include nucleophilic substitutions and cyclization processes under controlled conditions to ensure high yields.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine in laboratory settings?

  • Methodological Answer:

  • Use nitrile or neoprene gloves inspected for integrity prior to use, and avoid skin contact via proper glove removal techniques .
  • Store in sealed containers under refrigeration (2–8°C) in a dry, well-ventilated area to prevent degradation .
  • In case of spills, evacuate the area, wear a respirator, and collect contaminated material using absorbent pads or vacuum systems to avoid environmental release .

Q. What synthetic strategies are reported for this compound, and how can stereochemical purity be achieved?

  • Methodological Answer:

  • Cyclopropanation of substituted styrenes via Simmons-Smith or transition-metal-catalyzed reactions is a common route for cyclopropylamine derivatives .
  • Enantiomeric purity can be ensured using chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA/IB) or asymmetric catalysis with chiral auxiliaries (e.g., Evans oxazolidinones) .

Q. How can the compound’s identity and purity be validated in early-stage synthesis?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Compare 1^1H and 13^{13}C NMR shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions and cyclopropane ring integrity .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities (e.g., m/z for C11_{11}H13_{13}FN2_2: calculated 192.1062) .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under experimental conditions (e.g., varying pH, temperature)?

  • Methodological Answer:

  • Conduct forced degradation studies:
  • Acidic/alkaline hydrolysis: Incubate at 37°C in 0.1M HCl/NaOH for 24h, then analyze degradation products via LC-MS .
  • Thermal stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C expected for cyclopropane derivatives) .
  • Monitor structural integrity using FT-IR to detect bond cleavage (e.g., C-F stretching at ~1100 cm1^{-1}) .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer:

  • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Plasma protein binding: Use equilibrium dialysis to measure free fraction (%) in human plasma .

Q. How can structural analogs of this compound inform SAR studies for CNS-targeted drug discovery?

  • Methodological Answer:

  • Compare with fluorinated phenylcyclopropylamine derivatives (e.g., (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride) to evaluate:
  • Blood-brain barrier (BBB) penetration: LogP values (target range: 1–3) and polar surface area (PSA <70 Ų) .
  • Receptor binding: Perform docking studies with serotonin or dopamine receptors using crystallographic data (PDB ID: 6A93) .

Q. What analytical techniques resolve contradictions in spectroscopic data for derivatives?

  • Methodological Answer:

  • X-ray crystallography: Resolve stereochemical ambiguities in cyclopropane ring conformation (e.g., eclipsed vs. staggered) .
  • 2D NMR (COSY, NOESY): Identify through-space interactions to confirm substituent orientation on the aromatic ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.